molecular formula C7H7BrF3N B3028035 4-(Trifluoromethyl)aniline Hydrobromide CAS No. 148819-81-2

4-(Trifluoromethyl)aniline Hydrobromide

Cat. No.: B3028035
CAS No.: 148819-81-2
M. Wt: 242.04 g/mol
InChI Key: YDUCBKSFOWFMMQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)aniline Hydrobromide is an organic compound with the molecular formula C7H6F3N·HBr. It is commonly used as an intermediate in organic synthesis and is known for its applications in various fields of scientific research. The compound appears as a white to light yellow powder or crystal and is soluble in water .

Scientific Research Applications

4-(Trifluoromethyl)aniline Hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

4-(Trifluoromethyl)aniline Hydrobromide can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Preparation Methods

The preparation of 4-(Trifluoromethyl)aniline Hydrobromide typically involves multiple synthetic steps, including amination and substitution reactions. One common method involves the reaction of 4-(Trifluoromethyl)aniline with hydrobromic acid to form the hydrobromide salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent degradation .

Chemical Reactions Analysis

4-(Trifluoromethyl)aniline Hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Mechanism of Action

The precise mechanism of action of 4-(Trifluoromethyl)aniline Hydrobromide is not fully understood. it is believed to act as a catalyst in the synthesis of other compounds. It functions as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .

Comparison with Similar Compounds

4-(Trifluoromethyl)aniline Hydrobromide can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)aniline: This compound lacks the hydrobromide group and has different solubility and reactivity properties.

    4-(Trifluoromethyl)benzenamine: Similar in structure but may have different applications and reactivity.

    4-Aminobenzotrifluoride: Another related compound with distinct uses in organic synthesis.

This compound stands out due to its unique combination of the trifluoromethyl group and the hydrobromide salt, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

4-(trifluoromethyl)aniline;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.BrH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUCBKSFOWFMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148819-81-2
Record name 4-(Trifluoromethyl)aniline Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)aniline Hydrobromide
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4-(Trifluoromethyl)aniline Hydrobromide
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4-(Trifluoromethyl)aniline Hydrobromide
Reactant of Route 4
4-(Trifluoromethyl)aniline Hydrobromide
Reactant of Route 5
4-(Trifluoromethyl)aniline Hydrobromide
Reactant of Route 6
4-(Trifluoromethyl)aniline Hydrobromide

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